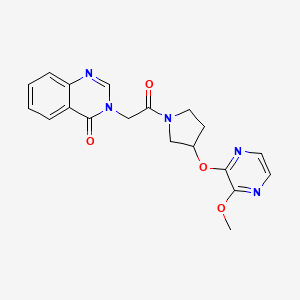
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel organic compound characterized by its complex structure, combining a quinazolinone core with a pyrrolidine and methoxypyrazine substituent. This intricate architecture suggests significant potential in various scientific research fields, including chemistry, biology, and medicine, due to its anticipated biochemical interactions and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions, starting from readily available precursors. The process generally includes:
Formation of the Quinazolinone Core: Utilizing anthranilic acid derivatives, the quinazolinone ring is constructed through cyclization reactions.
Attachment of Pyrrolidine Substituent:
Incorporation of Methoxypyrazine: Finally, the methoxypyrazine moiety is added, typically through etherification reactions, leveraging the reactivity of the quinazolinone and pyrrolidine intermediates.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimization of each synthetic step to ensure high yield and purity. Continuous flow chemistry and process intensification techniques may be employed to achieve efficient and economically viable production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the methoxypyrazine and pyrrolidine moieties.
Reduction: The quinazolinone core can be reduced under specific conditions, leading to a variety of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly at the pyrrolidine and methoxypyrazine sites.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Application of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilization of appropriate nucleophiles or electrophiles, depending on the desired substitution pattern, often under basic or acidic conditions.
Major Products: The reactions typically yield a range of derivatives, varying based on the specific functional groups introduced or altered during the reaction process. These products can exhibit distinct biological or chemical properties, making them valuable for further research and development.
科学的研究の応用
Chemistry: The compound's reactivity and functional diversity make it a valuable building block for constructing more complex molecules. Biology: Its structural motifs suggest potential biological activity, making it a candidate for drug discovery and development. Medicine: Preliminary studies may explore its efficacy as a therapeutic agent, targeting specific molecular pathways. Industry: Beyond pharmaceuticals, the compound could find applications in material science, particularly in the development of novel polymers or catalysts.
作用機序
The compound's mechanism of action is likely multifaceted, involving interactions with various molecular targets. The quinazolinone core may interact with enzymes or receptors, altering their activity, while the pyrrolidine and methoxypyrazine moieties could enhance binding affinity or selectivity for specific biological targets. Detailed mechanistic studies are essential to elucidate these interactions fully.
類似化合物との比較
3-(2-(3-(2-Methoxyphenyl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((4-Methoxypyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((3-Ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Uniqueness: The distinct feature of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is its methoxypyrazine moiety, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness provides it with specific properties that might not be observed in related compounds.
So, does this article quench your thirst for chemical knowledge, or is there something more specific you're after?
特性
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-27-17-18(21-8-7-20-17)28-13-6-9-23(10-13)16(25)11-24-12-22-15-5-3-2-4-14(15)19(24)26/h2-5,7-8,12-13H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFDBJHCSVCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)
![3-Bromo-4-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2838834.png)

![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)
![5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2838840.png)

![7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(METHYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2838847.png)
![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)


